

# A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including apoptosis and necroptosis, as well as in inflammatory signaling. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime therapeutic target. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several key RIPK1 inhibitors, supported by experimental data to aid researchers in their drug development endeavors.

# Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the available quantitative data for prominent RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity



| Inhibitor                                     | Target                          | IC50 (nM) | Selectivity                                    | Reference |
|-----------------------------------------------|---------------------------------|-----------|------------------------------------------------|-----------|
| GSK2982772                                    | Human RIPK1                     | 16        | >10,000-fold<br>over a panel of<br>339 kinases | [1]       |
| Monkey RIPK1                                  | 20                              | [2][3][4] |                                                |           |
| Mouse RIPK1                                   | 2,500                           | [1]       |                                                |           |
| U937 cells<br>(necroptosis)                   | 6.3                             | [1]       |                                                |           |
| L929 cells<br>(necroptosis)                   | 1,300                           | [1]       |                                                |           |
| SAR443820<br>(DNL788)                         | Human PBMCs<br>(RIPK1 activity) | 3.16      | Selective                                      | [5]       |
| iPSC-derived<br>microglia (RIPK1<br>activity) | 1.6                             | [5]       |                                                |           |
| Necrostatin-1                                 | RIPK1 (in vitro)                | 182       | Allosteric inhibitor                           | [6]       |
| Necroptosis                                   | 490                             | [6]       |                                                |           |

Table 2: Human Pharmacokinetic Parameters



| Inhibit<br>or                     | Dose<br>Route | Dosing<br>Regim<br>en                             | Tmax<br>(hours<br>) | Cmax                                      | T½<br>(hours<br>) | Accum<br>ulation<br>Ratio                 | Bioava<br>ilabilit<br>y                                    | Refere<br>nce    |
|-----------------------------------|---------------|---------------------------------------------------|---------------------|-------------------------------------------|-------------------|-------------------------------------------|------------------------------------------------------------|------------------|
| GSK29<br>82772                    | Oral          | Single Ascendi ng Dose (0.1- 120 mg)              | 1.5 -<br>2.5        | Dose-<br>proporti<br>onal                 | 2 - 3             | No<br>evidenc<br>e of<br>accumu<br>lation | -                                                          | [1]              |
| SAR44<br>3820<br>(DNL78<br>8)     | Oral          | Single<br>Ascendi<br>ng<br>Dose                   | 1.0 -<br>1.5        | Dose-<br>proporti<br>onal                 | 5.7 -<br>8.0      | ~1.5-<br>fold<br>(BID)                    | High brain penetra nce (CSF:u nbound plasma ratio 0.8-1.3) | [5][7][8]<br>[9] |
| Multiple<br>Ascendi<br>ng<br>Dose | 1.0 -<br>2.0  | 7.2 -<br>8.9                                      | [7][9]              |                                           |                   |                                           |                                                            |                  |
| SIR244<br>6M                      | Oral          | Single<br>&<br>Multiple<br>Ascendi<br>ng<br>Doses | -                   | Dose-<br>proporti<br>onal                 | 11 - 19           | 1.2 -<br>1.6                              | -                                                          | [10][11]<br>[12] |
| SAR44<br>3060<br>(DNL74<br>7)     | Oral          | Single<br>Dose<br>(100-<br>400<br>mg)             | 2 - 4               | Less<br>than<br>dose-<br>proporti<br>onal | -                 | -                                         | CNS<br>penetra<br>nt                                       | [13]             |



Table 3: Pharmacodynamic Parameters - Target Engagement

| Inhibitor             | Dose<br>Regimen                                | Population            | Target<br>Engagemen<br>t                       | Method                                                          | Reference    |
|-----------------------|------------------------------------------------|-----------------------|------------------------------------------------|-----------------------------------------------------------------|--------------|
| GSK2982772            | 60 mg and<br>120 mg BID<br>for 14 days         | Healthy<br>Volunteers | >90% over 24<br>hours                          | Immunoassa<br>y (detects<br>conformation<br>al change)          | [1]          |
| SAR443820<br>(DNL788) | Multiple<br>Dosing                             | Healthy<br>Volunteers | ~90% inhibition of pS166-RIPK1 at trough       | pS166-RIPK1<br>measurement<br>in PBMCs                          | [7][9]       |
| SIR2446M              | 30-400 mg<br>repeated<br>doses                 | Healthy<br>Volunteers | ~90%                                           | Ex vivo<br>stimulation of<br>PBMCs to<br>undergo<br>necroptosis | [10][11][12] |
| SAR443060<br>(DNL747) | 50 mg BID for<br>28 days                       | Patients with ALS     | 65.92%<br>inhibition of<br>pRIPK1 at<br>trough | pRIPK1<br>measurement<br>in PBMCs                               | [14][15]     |
| Patients with AD      | 81.83%<br>inhibition of<br>pRIPK1 at<br>trough | [13]                  |                                                |                                                                 |              |

## **Experimental Protocols**

A summary of the key experimental methodologies used to generate the data presented above is provided below.

### **RIPK1** Kinase Activity Assay (ADP-Glo™)



This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[16]

#### General Protocol:

- Kinase Reaction: Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer. The inhibitor of interest is added at various concentrations.
- ATP Depletion: An equal volume of ADP-Glo<sup>™</sup> Reagent is added to the reaction to stop the kinase activity and deplete the remaining ATP.
- ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which
  contains an enzyme that converts ADP to ATP and the necessary components for the
  luciferase reaction.
- Measurement: The luminescence is measured using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the RIPK1 kinase activity.

## Cellular Target Engagement Assay: Measurement of Phosphorylated RIPK1 (pS166)

This assay is a common pharmacodynamic marker to assess the extent of RIPK1 inhibition in a cellular context.

Principle: RIPK1 autophosphorylation at Serine 166 (pS166) is a key indicator of its activation. [17] Inhibition of RIPK1 kinase activity by a compound will lead to a decrease in the levels of pS166-RIPK1. This can be quantified using immunoassays.

General Protocol for PBMCs:



- Blood Collection and PBMC Isolation: Whole blood is collected from subjects. Peripheral blood mononuclear cells (PBMCs) are isolated using standard density gradient centrifugation.
- (Optional) Ex vivo Stimulation: In some protocols, isolated PBMCs are stimulated with an agent like TNF-α to induce RIPK1 activation.[18]
- Cell Lysis: PBMCs are lysed to release cellular proteins.
- Quantification of pS166-RIPK1: The level of pS166-RIPK1 in the cell lysate is measured
  using a sensitive immunoassay, such as an electrochemiluminescence assay (e.g., Meso
  Scale Discovery) or HTRF (Homogeneous Time Resolved Fluorescence).[19] These assays
  typically use a pair of antibodies, one specific for pS166-RIPK1 and another that recognizes
  total RIPK1, to ensure accurate quantification of the phosphorylation status.

## Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the direct binding of a drug to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins remain soluble at higher temperatures. This difference in thermal stability can be quantified to determine target engagement.[20][21]

#### General Protocol:

- Cell Treatment: Intact cells are incubated with the RIPK1 inhibitor at various concentrations.
- Heat Shock: The cell suspensions are heated to a specific temperature for a short duration.
- Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or with a lysis buffer.
- Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged to separate the soluble fraction (containing stabilized, ligand-bound protein) from the aggregated, denatured proteins.



- Quantification of Soluble RIPK1: The amount of soluble RIPK1 in the supernatant is quantified using a specific detection method, such as Western blotting, ELISA, or AlphaScreen®.
- Data Analysis: The amount of soluble RIPK1 is plotted against the inhibitor concentration to generate a dose-response curve and determine the extent of target engagement.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway upon TNF $\alpha$  Stimulation.





Click to download full resolution via product page

Caption: General Experimental Workflow for RIPK1 Inhibitor Evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2982772 | RIP kinase | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. congress.sanofimedical.com [congress.sanofimedical.com]
- 9. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 12. sironax.com [sironax.com]
- 13. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chdr.nl [chdr.nl]
- 15. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of RIPK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389549#pharmacokinetic-and-pharmacodynamic-comparison-of-ripk1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com